molecular formula C11H11NO2 B1647914 2-(5-Isoquinolinyloxy)ethanol

2-(5-Isoquinolinyloxy)ethanol

Cat. No. B1647914
M. Wt: 189.21 g/mol
InChI Key: DRDPUEDOROQMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534794B2

Procedure details

A mixture of 5-hydroxyisoquinoline (2.05 g, 14.1 mmol), ethylene carbonate (1.43 g, 16.2 mmol), K2CO3 (0.97 g, 7.1 mmol) in DMF (6 mL) was heated at 155° C. for 1.5 h under stirring in a sealed tube. After cooling, the mixture was diluted with CHCl3 and filtered through a pad of Celite. The brownish filtrate was concentrated in vacuo, and the residue was purified by chromatography on silica gel using EtOAc as eluent to give 1.8 g (67%) of the title product as a beige oil which solidified on standing: mp 64-67° C., HRMS m/z calcd for C11H11NO2 (M)+ 189.0790, found 189.0789. Anal. (C11H11NO2) C, H, N.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.C1(=O)O[CH2:15][CH2:14][O:13]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.C(Cl)(Cl)Cl>[CH:7]1[C:8]2[C:3](=[C:2]([O:1][CH2:15][CH2:14][OH:13])[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
OC1=C2C=CN=CC2=CC=C1
Name
Quantity
1.43 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
0.97 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Stirring
Type
CUSTOM
Details
under stirring in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The brownish filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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